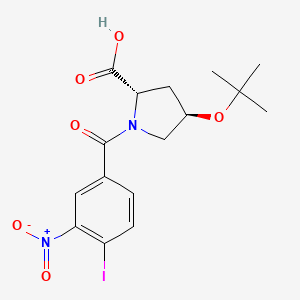
(4R)-4-tert-Butoxy-1-(4-iodo-3-nitrobenzoyl)-L-proline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R)-4-tert-Butoxy-1-(4-iodo-3-nitrobenzoyl)-L-proline is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structural features, including a tert-butoxy group, an iodo-nitrobenzoyl moiety, and an L-proline backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-tert-Butoxy-1-(4-iodo-3-nitrobenzoyl)-L-proline typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Protection of the proline amino group: This is often achieved using a tert-butoxycarbonyl (Boc) protecting group.
Introduction of the iodo-nitrobenzoyl group: This step involves the acylation of the protected proline with 4-iodo-3-nitrobenzoyl chloride under basic conditions.
Deprotection: The final step involves the removal of the Boc protecting group to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
(4R)-4-tert-Butoxy-1-(4-iodo-3-nitrobenzoyl)-L-proline can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines (R-NH2) and thiols (R-SH), often used in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of nitroso or other oxidized derivatives.
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of substituted benzoyl derivatives.
Aplicaciones Científicas De Investigación
(4R)-4-tert-Butoxy-1-(4-iodo-3-nitrobenzoyl)-L-proline has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (4R)-4-tert-Butoxy-1-(4-iodo-3-nitrobenzoyl)-L-proline involves its interaction with specific molecular targets and pathways. The nitrobenzoyl moiety may interact with enzymes or receptors, leading to modulation of their activity. The proline backbone may facilitate binding to specific proteins, enhancing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
(4R)-4-tert-Butoxy-1-(4-chloro-3-nitrobenzoyl)-L-proline: Similar structure with a chloro group instead of an iodo group.
(4R)-4-tert-Butoxy-1-(4-bromo-3-nitrobenzoyl)-L-proline: Similar structure with a bromo group instead of an iodo group.
(4R)-4-tert-Butoxy-1-(4-fluoro-3-nitrobenzoyl)-L-proline: Similar structure with a fluoro group instead of an iodo group.
Uniqueness
The uniqueness of (4R)-4-tert-Butoxy-1-(4-iodo-3-nitrobenzoyl)-L-proline lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the iodo group may enhance its ability to participate in certain types of chemical reactions, such as nucleophilic substitution.
Propiedades
Número CAS |
395647-80-0 |
|---|---|
Fórmula molecular |
C16H19IN2O6 |
Peso molecular |
462.24 g/mol |
Nombre IUPAC |
(2S,4R)-1-(4-iodo-3-nitrobenzoyl)-4-[(2-methylpropan-2-yl)oxy]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C16H19IN2O6/c1-16(2,3)25-10-7-13(15(21)22)18(8-10)14(20)9-4-5-11(17)12(6-9)19(23)24/h4-6,10,13H,7-8H2,1-3H3,(H,21,22)/t10-,13+/m1/s1 |
Clave InChI |
KTVASFHHGYEUHV-MFKMUULPSA-N |
SMILES isomérico |
CC(C)(C)O[C@@H]1C[C@H](N(C1)C(=O)C2=CC(=C(C=C2)I)[N+](=O)[O-])C(=O)O |
SMILES canónico |
CC(C)(C)OC1CC(N(C1)C(=O)C2=CC(=C(C=C2)I)[N+](=O)[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


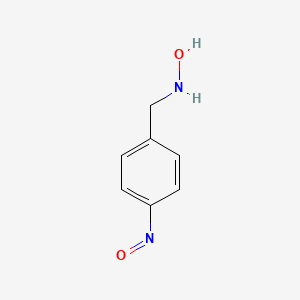
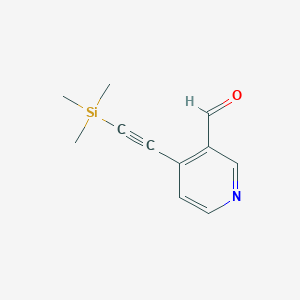
![Silane, [[5-(1,1-dimethylethyl)-2-iodophenyl]ethynyl]tris(1-methylethyl)-](/img/structure/B14240532.png)
![(4-Chloro-3-methoxyphenyl)[(4S)-5-(4-chloro-3-methoxyphenyl)-5-hydroxy-4-(2-phenylethyl)-1,3-oxazolidin-3-yl]methanone](/img/structure/B14240536.png)
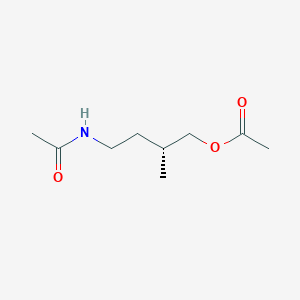
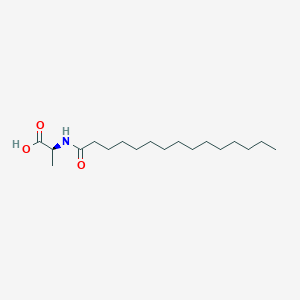
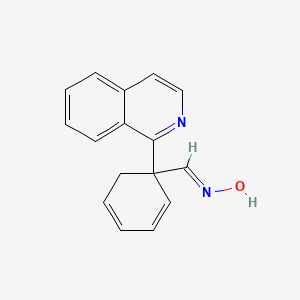
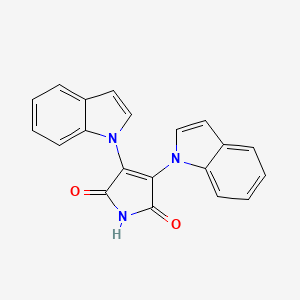
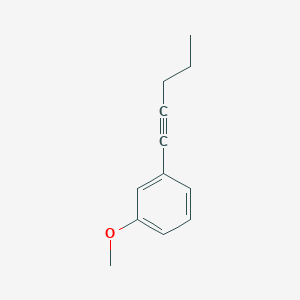

![5-[4-(trifluoromethoxy)phenyl]-2H-tetrazole](/img/structure/B14240570.png)
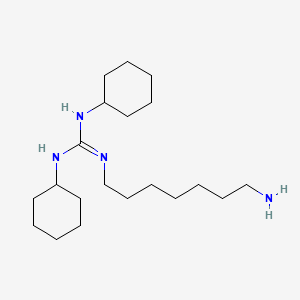
![1H-Inden-1-one, 2-[2-(dimethylamino)ethyl]-2,3-dihydro-5-methyl-](/img/structure/B14240578.png)
![7-Amino-3H-pyrazolo[1,5-d]tetrazole-6-carboxylic acid](/img/structure/B14240579.png)
